

common pitfalls in the handling and storage of 2-Nitro-4-thiocyanatoaniline

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Compound of Interest

Compound Name: 2-Nitro-4-thiocyanatoaniline

Cat. No.: B119080

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Technical Support Center: 2-Nitro-4-thiocyanatoaniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **2-Nitro-4-thiocyanatoaniline** (CAS: 54029-45-7).

Frequently Asked Questions (FAQs)

Q1: What is **2-Nitro-4-thiocyanatoaniline** and what are its primary applications?

2-Nitro-4-thiocyanatoaniline is a yellow solid organic compound.^[1] It is primarily used as a key intermediate in the synthesis of pharmaceuticals, most notably Albendazole, a broad-spectrum anthelmintic.^{[2][3]} It also serves as a versatile building block in organic synthesis for the production of various thiocyanates and other heterocyclic compounds.^[2]

Q2: What are the recommended storage conditions for **2-Nitro-4-thiocyanatoaniline**?

To ensure its stability, **2-Nitro-4-thiocyanatoaniline** should be stored in a tightly sealed container in a cool, dry, and dark place.^{[1][4]} It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.^[1]

Q3: What are the main safety hazards associated with **2-Nitro-4-thiocyanatoaniline**?

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[5][6]} Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical.^[2] Work should be conducted in a well-ventilated area or a fume hood.^[4]

Q4: Is **2-Nitro-4-thiocyanatoaniline** stable in aqueous solutions?

The stability of **2-Nitro-4-thiocyanatoaniline** in aqueous solutions is pH-dependent. Under acidic conditions ($\text{pH} < 3$), the thiocyanate group can undergo hydrolysis. In basic conditions ($\text{pH} > 10$), the nitro group is prone to reduction.^[2]

Troubleshooting Guides

Synthesis & Purification

Q5: I am synthesizing **2-Nitro-4-thiocyanatoaniline** by thiocyanation of o-nitroaniline, but the yield is low. What are the possible reasons?

Low yields can result from several factors. Here are some common causes and troubleshooting steps:

- **Improper Temperature Control:** The reaction is exothermic. Ensure the temperature is maintained between 11-12°C during the addition of the bromine solution.^[2] Higher temperatures can lead to the formation of side products.
- **Reagent Quality:** Use dry sodium thiocyanate and a fresh solution of bromine in acetic acid.^[7] Moisture can interfere with the reaction.
- **Incorrect Molar Ratios:** Optimizing the molar ratios of the reactants is crucial. An excess of the thiocyanating agent may be necessary to drive the reaction to completion.^[2]
- **Incomplete Reaction:** Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, a slight extension of the reaction time may be beneficial.

Q6: My purified **2-Nitro-4-thiocyanatoaniline** shows impurities in the NMR spectrum. What are the likely side products and how can I remove them?

A common impurity is the undesired 3-nitro isomer.[2] The formation of this isomer is often due to a lack of regioselectivity in the electrophilic substitution reaction. To minimize its formation, strict temperature control is essential.

For purification, recrystallization from ethanol is a common and effective method.[7][8] If impurities persist, a second recrystallization or column chromatography may be necessary.

Q7: The product precipitates as an oil instead of a solid when I pour the reaction mixture into water. What should I do?

Oiling out can occur if the concentration of the product in the reaction mixture is too high or if the water temperature is not optimal. Try the following:

- Ensure the reaction mixture is poured into a large volume of cold water with vigorous stirring.
- If an oil still forms, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
- Alternatively, you can extract the oily product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and then remove the solvent under reduced pressure to obtain the crude solid for recrystallization.

Handling & Storage

Q8: The color of my **2-Nitro-4-thiocyanatoaniline** has darkened over time. Is it still usable?

A change in color from a bright yellow to a darker shade may indicate degradation. This can be caused by exposure to light, air, or moisture. It is recommended to test the purity of the material (e.g., by measuring its melting point or running a TLC) before use. If significant degradation has occurred, it may be necessary to repurify the compound or use a fresh batch.

Q9: The compound is difficult to dissolve. What are the recommended solvents?

2-Nitro-4-thiocyanatoaniline is slightly soluble in DMSO and methanol.[1][9] For reactions, acetic acid is a commonly used solvent.[7] For purification by recrystallization, ethanol is often used.[7]

Data Presentation

Table 1: Physical and Chemical Properties of **2-Nitro-4-thiocyanatoaniline**

Property	Value	Reference(s)
CAS Number	54029-45-7	[1]
Molecular Formula	C ₇ H ₅ N ₃ O ₂ S	[5]
Molecular Weight	195.20 g/mol	[5]
Appearance	Yellow solid	[1]
Melting Point	113 °C	[5]
Solubility	Slightly soluble in DMSO and Methanol	[1][9]

Table 2: Safety Information for **2-Nitro-4-thiocyanatoaniline**

Hazard Statement	Precautionary Statement	Signal Word	GHS Pictogram	Reference(s)
H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.	Warning	GHS07	[5] [6]
H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	Warning	GHS07	[5] [6]
H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	Warning	GHS07	[5] [6]

Experimental Protocols

Synthesis of **2-Nitro-4-thiocyanatoaniline** from o-Nitroaniline

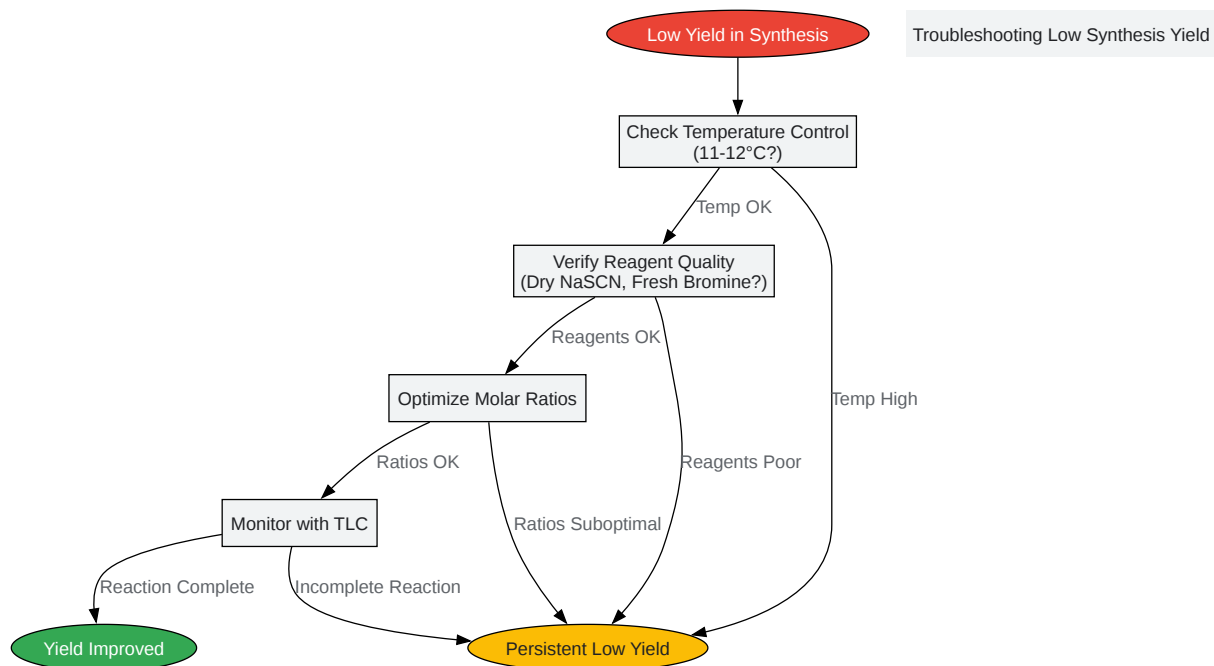
This protocol is based on a common method for the electrophilic thiocyanation of o-nitroaniline. [\[2\]](#)[\[7\]](#)

- In a well-ventilated fume hood, prepare a stirred mixture of o-nitroaniline and dry sodium thiocyanate in glacial acetic acid in a reaction vessel equipped with a dropping funnel and a thermometer.
- Cool the mixture to 11-12°C in an ice bath.

- Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature does not exceed 12°C.
- After the addition is complete, continue stirring the mixture at 11-12°C for an additional hour.
- Allow the reaction mixture to warm to room temperature and then pour it into a large volume of cold water with vigorous stirring.
- The yellow solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any soluble impurities.
- For purification, dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Visualizations

Caption: Synthetic route for **2-Nitro-4-thiocyanatoaniline**.



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Caption: Workflow for troubleshooting low synthesis yield.

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